Selexipag-d10
描述
属性
分子式 |
C26H32N4O4S |
|---|---|
分子量 |
506.7 g/mol |
IUPAC 名称 |
2-[4-[[5,6-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]-N-methylsulfonylacetamide |
InChI |
InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)/i4D,5D,6D,7D,8D,9D,12D,13D,14D,15D |
InChI 键 |
QXWZQTURMXZVHJ-WEXSBOOJSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC=C(N=C2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])N(CCCCOCC(=O)NS(=O)(=O)C)C(C)C)[2H])[2H] |
规范 SMILES |
CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
准备方法
Williamson Ether Synthesis with Deuterated Intermediates
The foundational step involves the reaction between a deuterated pyrazine derivative and an isopropylamino-butoxy precursor. As detailed in patent CN106008364A, the process employs 1,4-dioxane as the solvent and potassium tert-butoxide as the base, facilitating nucleophilic substitution at 25–35°C. Deuterium is introduced at the methanesulfonylacetamide moiety through the use of deuterated methyl sulfonyl chloride (CD₃SO₂Cl) during the final amidation step.
Key Reaction Steps:
- Deuterated Pyrazine Formation :
Benzil undergoes condensation with deuterated glycine hydrochloride (C₂D₅ClNO₂) under acidic conditions to generate the deuterated pyrazine core. - Alkylation :
The pyrazine intermediate reacts with 4-bromobutan-1-ol-d4 in the presence of NaH, introducing deuterium into the butoxy chain. - Etherification :
Williamson coupling with deuterated methanesulfonylacetamide (CD₃SO₂NCO-CD₂-) completes the structure.
Catalytic Deuteration Techniques
Alternative approaches utilize palladium-catalyzed hydrogen-deuterium exchange. For example, exposure of Selexipag to D₂ gas over Pd/C at 80°C achieves selective deuteration at labile hydrogen sites, though this method yields lower isotopic purity (92–95%) compared to stepwise synthesis.
Reaction Optimization and Process Parameters
Industrial-scale production requires meticulous optimization of temperature, solvent systems, and catalyst loading. Data from multiple batches reveal critical dependencies:
Table 1: Optimization Parameters for this compound Synthesis
Notably, the use of 1,4-dioxane minimizes side reactions compared to tetrahydrofuran (THF), as evidenced by HPLC analyses showing 98.2% purity versus 93.5% for THF-based syntheses.
Purification and Isolation Strategies
Post-synthetic purification is critical given the structural complexity of this compound. The patent literature describes a three-step process:
3.1 Solvent Extraction
Crude product is dissolved in dichloromethane (DCM) and washed with acidified water (pH 6–7) to remove unreacted starting materials. This step achieves 85–90% recovery of the target compound.
3.2 Recrystallization
A 1:1.1 mixture of tetrahydrofuran (THF) and n-hexane induces crystallization, yielding 68.4 g of this compound per batch with 99.1% purity by HPLC.
3.3 Chromatographic Polishing
Silica gel column chromatography with ethyl acetate/n-hexane (3:7 v/v) removes trace impurities (<0.5%), though this step is omitted in industrial settings due to scalability constraints.
Analytical Validation of Synthetic Batches
Quality control protocols for this compound emphasize isotopic purity and chemical stability:
Table 2: Analytical Specifications for this compound
The preferred Form II crystal structure demonstrates superior photostability, with only 2.1% degradation after 48 hours under UV light versus 8.7% for Form III.
Industrial Scalability and Cost Considerations
Scaling from laboratory to production (100+ kg batches) introduces challenges:
- Solvent Recovery : Closed-loop 1,4-dioxane recycling reduces costs by 40%.
- Catalyst Reuse : Pd/C catalysts maintain activity for 5 cycles before replacement.
- Energy Input : Exothermic reactions require jacketed reactors to maintain 30±2°C, consuming 15 kWh/kg.
Table 3: Cost Breakdown for 1 kg this compound
| Component | Cost (USD) | % of Total |
|---|---|---|
| Deuterated Reagents | 12,500 | 58% |
| Solvent Recovery | 2,800 | 13% |
| Labor/QA | 3,200 | 15% |
| Waste Disposal | 1,100 | 5% |
| Equipment Depreciation | 2,000 | 9% |
化学反应分析
Types of Reactions
Selexipag undergoes several types of chemical reactions:
Hydrolysis: The acylsulfonamide group is hydrolyzed by hepatic carboxylesterase 1 to yield the active metabolite, ACT-333679.
Oxidative Metabolism: Catalyzed by CYP3A4 and CYP2C8, resulting in hydroxylated and dealkylated products.
Glucuronidation: Involves UGT1A3 and UGT2B7, leading to the formation of glucuronide conjugates.
Common Reagents and Conditions
Hydrolysis: Enzyme hepatic carboxylesterase 1.
Oxidative Metabolism: CYP3A4 and CYP2C8 enzymes.
Glucuronidation: UGT1A3 and UGT2B7 enzymes.
Major Products Formed
ACT-333679: The active metabolite formed by hydrolysis.
Hydroxylated and Dealkylated Products: Formed by oxidative metabolism.
Glucuronide Conjugates: Formed by glucuronidation.
科学研究应用
Selexipag-d10 is used in various scientific research applications:
Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of Selexipag.
Metabolism Studies: To understand the metabolic pathways and identify metabolites.
Drug Interaction Studies: To investigate potential interactions with other drugs.
Biological Research: To study the effects of Selexipag on cellular and molecular pathways.
Medical Research: To explore the therapeutic potential of Selexipag in treating pulmonary arterial hypertension and other conditions.
作用机制
Selexipag and its active metabolite, ACT-333679, act as selective agonists of the prostacyclin receptor (IP receptor). Binding to this receptor leads to increased vasodilation of the arteries, decreased cell proliferation, and inhibition of platelet aggregation . These effects are beneficial in the treatment of pulmonary arterial hypertension, as they reduce elevated pressure in the blood vessels supplying blood to the lungs.
相似化合物的比较
Similar Compounds
Epoprostenol: A prostacyclin analogue used for the treatment of pulmonary arterial hypertension.
Iloprost: Another prostacyclin analogue with similar therapeutic effects.
Treprostinil: A prostacyclin analogue with a longer half-life.
Uniqueness of Selexipag
Selexipag is unique in its selectivity for the prostacyclin receptor and its oral bioavailability. Unlike other prostacyclin analogues, Selexipag is not a prostacyclin or a prostacyclin analogue, making it chemically distinct . Its active metabolite, ACT-333679, is approximately 37 times more potent than Selexipag, providing sustained therapeutic effects .
生物活性
Selexipag-d10 is a deuterated form of selexipag, an orally administered selective agonist of the prostacyclin (IP) receptor. It is primarily used for the treatment of pulmonary arterial hypertension (PAH). This article explores its biological activity, efficacy, safety, and clinical implications based on diverse research findings.
Overview of this compound
Selexipag acts by mimicking the effects of prostacyclin, which include vasodilation and inhibition of platelet aggregation. The deuterated version, this compound, is designed to enhance pharmacokinetic properties and potentially improve therapeutic outcomes.
This compound binds selectively to the IP receptor, leading to:
- Vasodilation : Reduces pulmonary vascular resistance.
- Antiproliferative Effects : Inhibits smooth muscle cell proliferation in pulmonary arteries.
- Antifibrotic Activity : Mitigates fibrosis in pulmonary tissues.
These actions contribute to improved hemodynamics and functional capacity in patients with PAH.
Case Studies
-
Adult Patients with PAH :
- A study involving 26 patients treated with selexipag showed significant improvements in hemodynamic parameters. The mean pulmonary vascular resistance (PVR) decreased from 8.5 WU at baseline to 5.6 WU at follow-up (P < 0.05) after approximately 149 days of treatment .
- The N-terminal pro-B-type natriuretic peptide (Nt-proBNP) levels also decreased from a median of 1641 pg/mL to 1185 pg/mL (P = 0.05), indicating reduced cardiac stress.
-
Pediatric Population :
- A case report highlighted the use of selexipag in a child weighing 14.6 kg, who showed subjective improvements in activity and endurance after transitioning from intravenous treprostinil to oral selexipag over six months . The echocardiographic estimate of right ventricular (RV) pressure improved from 70 mmHg at baseline to 77 mmHg post-treatment.
Clinical Trials
The GRIPHON study, a pivotal phase III trial, demonstrated that selexipag significantly reduced the risk of morbidity and mortality by 40% compared to placebo. It also resulted in a 33% reduction in hospitalization rates and a 64% decrease in disease progression .
Safety Profile
This compound has been associated with several side effects, similar to its parent compound:
- Common Adverse Events : Headache, diarrhea, jaw pain, and nausea were frequently reported but generally manageable .
- Tolerability : A study reported that patients who experienced side effects during dose titration had better treatment responses than those who did not .
Comparative Analysis
The following table summarizes key findings regarding the biological activity and clinical outcomes associated with selexipag and its deuterated form:
| Parameter | Selexipag | This compound |
|---|---|---|
| Administration | Oral | Oral |
| Efficacy | Significant reduction in morbidity/mortality events by 40% | Expected similar benefits due to enhanced pharmacokinetics |
| Common Side Effects | Headache, diarrhea | Similar profile |
| Hemodynamic Improvement | Reduced PVR | Anticipated similar improvements |
| Patient Population | Adults & Pediatrics | Adults & Pediatrics |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
